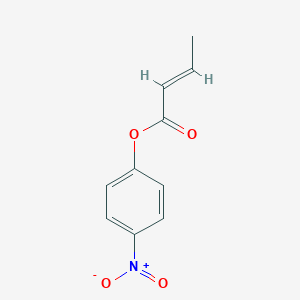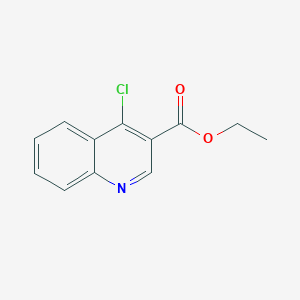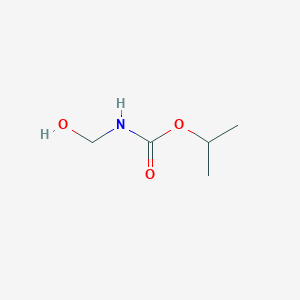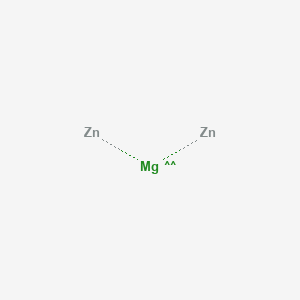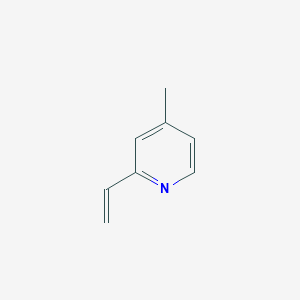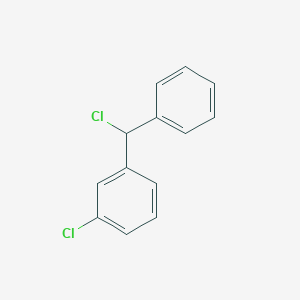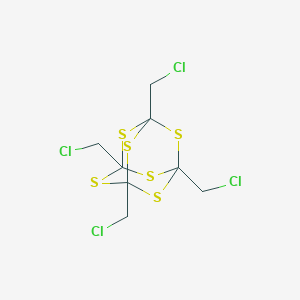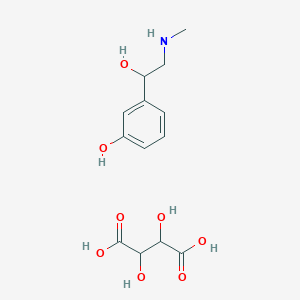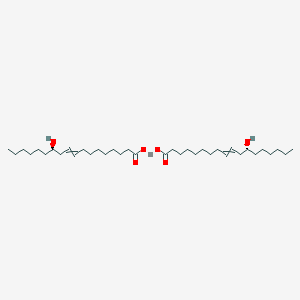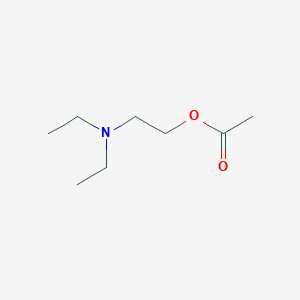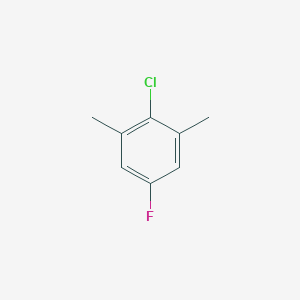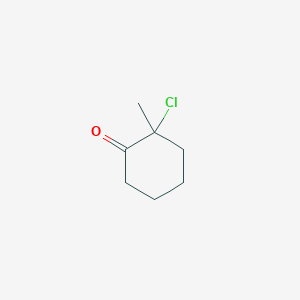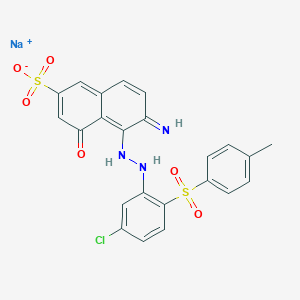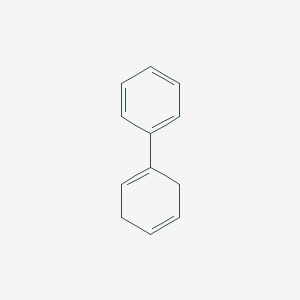
2-Phenyl-1,4-cyclohexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,4-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. It has been extensively studied due to its potential applications in various scientific fields, including organic synthesis, material science, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,4-cyclohexadiene is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzyme activity, modulation of gene expression, and alteration of cell signaling pathways. In pharmacology, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
2-Phenyl-1,4-cyclohexadiene has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects and to improve cognitive function. In material science, it has been shown to have unique optical and electronic properties, making it a potential candidate for various electronic and optical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its ease of synthesis, its versatility as a building block for the synthesis of various organic compounds, and its potential applications in various scientific fields. The limitations of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenyl-1,4-cyclohexadiene. In pharmacology, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications. In material science, further studies are needed to explore its unique optical and electronic properties and to develop new materials with improved properties. In organic synthesis, further studies are needed to develop new methods for the synthesis of 2-Phenyl-1,4-cyclohexadiene and to explore its potential as a building block for the synthesis of new organic compounds.
Synthesemethoden
2-Phenyl-1,4-cyclohexadiene can be synthesized through several methods, including the Diels-Alder reaction, the Birch reduction, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene and styrene in the presence of a catalyst to form 2-Phenyl-1,4-cyclohexadiene. The Birch reduction involves the reduction of benzene with sodium in liquid ammonia to form the corresponding cyclohexadiene. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form 2-Phenyl-1,4-cyclohexadiene.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,4-cyclohexadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. In material science, it has been used as a precursor for the synthesis of various polymers and materials with unique properties. In pharmacology, it has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Eigenschaften
CAS-Nummer |
13703-52-1 |
|---|---|
Produktname |
2-Phenyl-1,4-cyclohexadiene |
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
cyclohexa-1,4-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2 |
InChI-Schlüssel |
CNALYQPYMGMRKP-UHFFFAOYSA-N |
SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
13703-52-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




